molecular formula C15H13F4NO3 B14400742 2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol CAS No. 89402-38-0

2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol

Cat. No.: B14400742
CAS No.: 89402-38-0
M. Wt: 331.26 g/mol
InChI Key: SVDPQRPNLATQPY-UHFFFAOYSA-N
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Description

2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol is a complex organic compound that features a trifluoromethyl group and a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol is unique due to the presence of both a trifluoromethyl group and a fluorinated pyridine ring, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These features make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

89402-38-0

Molecular Formula

C15H13F4NO3

Molecular Weight

331.26 g/mol

IUPAC Name

2-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propan-1-ol

InChI

InChI=1S/C15H13F4NO3/c1-9(8-21)22-11-2-4-12(5-3-11)23-14-13(16)6-10(7-20-14)15(17,18)19/h2-7,9,21H,8H2,1H3

InChI Key

SVDPQRPNLATQPY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

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